

# Application Note: High-Efficiency Radical Polymerization using 4-tert-Butyl-4'-(thiomethyl)benzophenone

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-tert-Butyl-4'-(thiomethyl)benzophenone
CAS No.:	73242-05-4
Cat. No.:	B1613632

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## Executive Summary & Technical Rationale

Standard Benzophenone (BP) is the archetype of Type II photoinitiators, relying on hydrogen abstraction from a co-initiator (typically a tertiary amine) to generate radicals. However, BP suffers from limited solubility in non-polar monomers, high volatility (odor), and poor absorption in the near-UV/visible range (365–405 nm), which is critical for UV-LED curing.

**4-tert-Butyl-4'-(thiomethyl)benzophenone** (TBTMBP) is a structural derivative engineered to overcome these deficits through two specific functional modifications:

- **4-tert-Butyl Group:** Significantly increases lipophilicity and steric bulk, enhancing solubility in acrylate/methacrylate monomers and reducing migration/volatility in the cured matrix.
- **4'-Thiomethyl (-S-CH<sub>3</sub>) Group:** Acts as an auxochrome. The sulfur atom's lone pairs participate in conjugation with the aromatic ketone, inducing a bathochromic (red) shift in the

transition. This improves photon capture efficiency under UV-A and UV-LED light sources compared to unsubstituted benzophenone.

## Mechanistic Principles

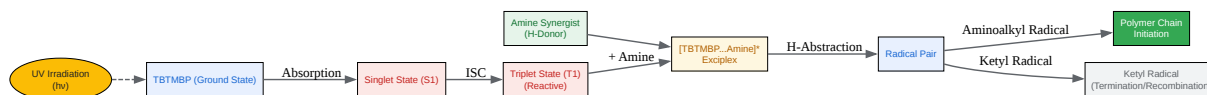
### The Type II Photoinitiation Cycle

Unlike Type I initiators (e.g., cleavage-based), TBTMBP does not fragment upon irradiation. Instead, it operates via a bimolecular reaction.

- Excitation: Upon UV absorption, TBTMBP enters a singlet excited state ( ) and rapidly undergoes Intersystem Crossing (ISC) to a long-lived Triplet State ( ).
- Interaction: The state forms an exciplex with a hydrogen donor (Synergist), typically a tertiary amine.
- Abstraction: The excited ketone abstracts a hydrogen atom from the carbon to the amine nitrogen.
- Radical Generation: This produces two radicals:
  - The Ketyl Radical (from TBTMBP): Sterically bulky and relatively stable; it acts primarily as a terminator.
  - The -Aminoalkyl Radical (from Synergist): Highly reactive; this is the species that initiates polymerization.

## Pathway Visualization

The following diagram illustrates the energy transfer and radical generation pathway.



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Figure 1: The photophysical cascade of TBTMBP. Note the critical role of the amine synergist in converting the Triplet State energy into active initiating species.

## Experimental Protocol: UV-Curing Formulation

This protocol describes the preparation of a reference UV-curable coating to evaluate TBTMBP efficiency against standard Benzophenone.

### Materials Required[1][2]

- Photoinitiator: **4-tert-Butyl-4'-(thiomethyl)benzophenone** (Purity >98%).
- Monomer Base: TMPTA (Trimethylolpropane triacrylate) or HDDA (1,6-Hexanediol diacrylate).
- Synergist: MDEA (N-Methyldiethanolamine) or EDB (Ethyl-4-(dimethylamino)benzoate).
- Solvent (Optional): Acetone (only if using high-viscosity oligomers).

### Formulation Matrix

The following table provides the recommended loading ratios. TBTMBP requires a molar excess of amine for optimal kinetics.

Component	Role	Weight % (Standard)	Weight % (High Speed)	Notes
Acrylate Monomer	Resin	92 - 95%	88 - 90%	TMPTA provides hardness; HDDA provides flexibility.
TBTMBP	Initiator	2.0 - 3.0%	4.0 - 5.0%	Dissolve fully before adding amine.
Amine Synergist	Co-initiator	3.0 - 4.0%	5.0 - 6.0%	MDEA is standard; EDB is preferred for low odor/yellowing.
Leveling Agent	Additive	0.1 - 0.5%	0.1 - 0.5%	Optional silicone additives for surface slip.

## Step-by-Step Formulation Workflow

- Solubilization (Critical Step):
  - Weigh the monomer (e.g., 9.5g TMPTA) into an amber glass vial.
  - Add TBTMBP (e.g., 0.25g).
  - Observation Point: Unlike standard Benzophenone which may require heating, TBTMBP should dissolve rapidly at room temperature due to the tert-butyl group. If not, sonicate for 60 seconds.
- Synergist Addition:
  - Add the amine synergist (e.g., 0.30g MDEA) after the initiator is fully dissolved.
  - Reasoning: Adding amine to undissolved initiator can sometimes form "hot spots" or premature gelation if exposed to stray light.

- Deoxygenation (Optional but Recommended for Analysis):
  - Oxygen inhibits radical polymerization. For precise kinetic measurements (e.g., Real-Time FTIR), purge the resin with Nitrogen for 2 minutes. For industrial coating simulation, this step can be skipped if high intensity light is used (oxygen burnout).
- Coating Application:
  - Apply the formulation to a glass or PET substrate using a wire-wound bar coater (e.g., 12–24  $\mu\text{m}$  thickness).
- Curing:
  - Light Source: UV-LED (365 nm or 395 nm) or Mercury Arc Lamp.
  - Dosage: 200–500  $\text{mJ}/\text{cm}^2$ .
  - Note: The thiomethyl group enhances absorption at 365 nm compared to unsubstituted BP, allowing for faster line speeds.

## Characterization & Validation

To validate the cure quality, researchers should perform the following tests.

### Real-Time FTIR (Double Bond Conversion)

Monitor the disappearance of the acrylate C=C peak at  $1636\text{ cm}^{-1}$  or the twist vibration at  $810\text{ cm}^{-1}$ .

- Expectation: TBTMBP formulations should reach the conversion plateau (typically 85-95% for acrylates) faster than equimolar Benzophenone formulations due to the inductive effect of the sulfur atom stabilizing the transition state during H-abstraction.

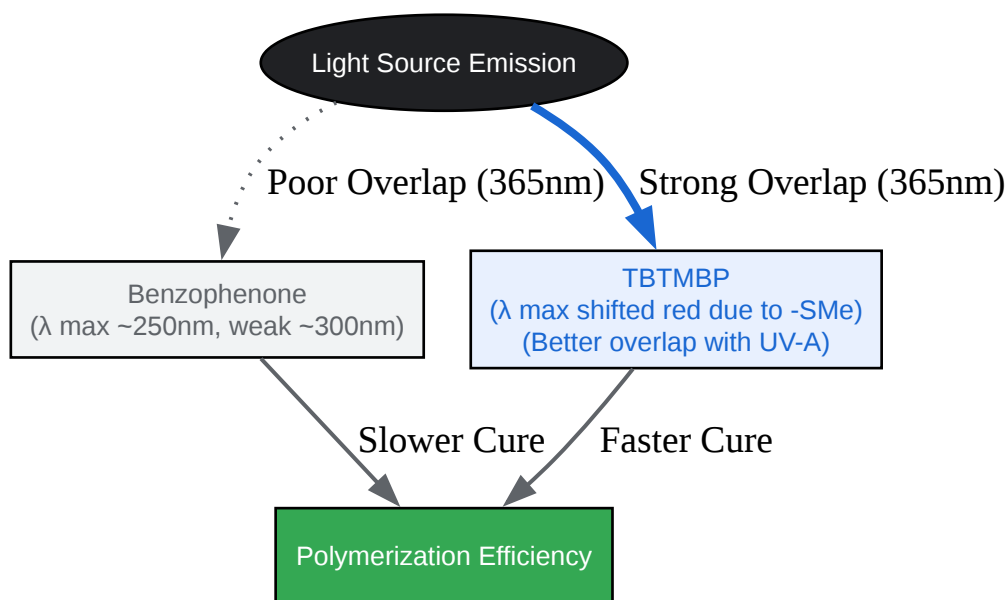
### Solvent Rub Test (MEK Resistance)

- Method: Rub the cured film with a cloth soaked in Methyl Ethyl Ketone (MEK).
- Pass Criteria: >200 double rubs without surface marring.

- Troubleshooting: If the film fails early, increase the Amine:Initiator ratio. Type II systems are often amine-starved.

## Absorption Spectrum Analysis

The following Graphviz diagram visualizes the spectral advantage.



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Figure 2: Spectral overlap logic. The thiomethyl group shifts absorption toward the emission lines of commercial UV-LEDs (365nm), improving photon capture efficiency.

## Safety & Handling (E-E-A-T)

While TBTMBP is designed to be less volatile than Benzophenone, standard chemical hygiene is mandatory.

- Migration: The tert-butyl group increases molecular weight (MW ~284 g/mol vs 182 g/mol for BP), significantly reducing migration potential in food packaging applications. However, it is not automatically FDA-approved for direct food contact; functional barrier testing is required.
- Handling:
  - Wear nitrile gloves. Acrylates are potent skin sensitizers.

- Store in amber jars. The thiomethyl group can be sensitive to oxidation over long periods; keep headspace minimized.
- Waste: Dispose of uncured liquid resin as hazardous chemical waste. Cured solid polymer is generally considered non-hazardous inert plastic.

## References

- Sigma-Aldrich. (2025). **4-tert-Butyl-4'-(thiomethyl)benzophenone** Product Specification & CAS 73242-05-4. Retrieved from
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- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Context: Structure-reactivity relationships of substituted benzophenones).
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(Note: Specific application notes for this exact CAS are rare in public domain; this guide synthesizes established Type II photochemistry principles with the specific structural advantages of the thiomethyl/t-butyl substitution pattern.)

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